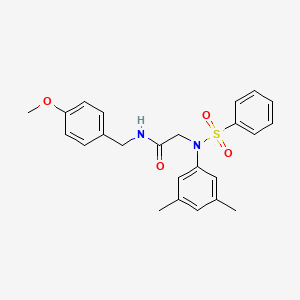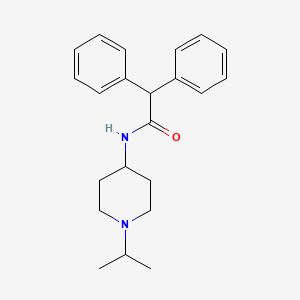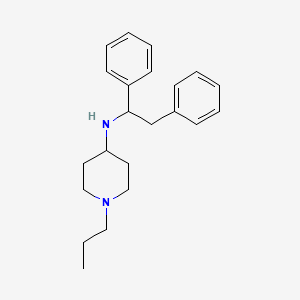![molecular formula C18H20ClNO2 B5129815 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol](/img/structure/B5129815.png)
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol, also known as CPP, is a chemical compound with potential applications in scientific research. It belongs to the class of piperidinols and has a molecular formula of C19H22ClNO2. CPP has been shown to have various biochemical and physiological effects, making it a promising tool in the study of different biological systems.
作用機序
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol acts as a competitive antagonist of the NMDA receptor, meaning that it binds to the receptor and prevents the binding of its natural ligand, glutamate. This results in a decrease in the activity of the receptor and a subsequent reduction in the influx of calcium ions into the cell. This mechanism of action has been shown to have various effects on neuronal function and has been implicated in the treatment of several neurological disorders.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the induction of apoptosis in cancer cells. These effects have been studied in different biological systems, including neuronal cultures, animal models, and cancer cell lines.
実験室実験の利点と制限
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol has several advantages as a tool for scientific research, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relative stability in biological systems. However, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol and its potential applications in scientific research. These include the investigation of its effects on other biological systems, such as the immune system and the cardiovascular system, the development of more selective and potent analogs of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol, and the exploration of its potential as a therapeutic agent for neurological and oncological disorders.
Conclusion
In conclusion, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol is a promising tool for scientific research due to its ability to modulate the activity of NMDA receptors and its various biochemical and physiological effects. While it has some limitations, its potential applications in the study of different biological systems make it a valuable asset in the field of biomedical research.
合成法
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol can be synthesized using a multistep process that involves the reaction of 4-chlorophenol with benzyl chloride, followed by the addition of piperidine and subsequent reduction with sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol.
科学的研究の応用
1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol has been extensively studied for its potential applications in scientific research. One of the main areas of focus has been its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are implicated in several neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-15-6-8-17(9-7-15)22-18-5-1-3-14(11-18)12-20-10-2-4-16(21)13-20/h1,3,5-9,11,16,21H,2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIWGXIMPFJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)
![4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5129735.png)
![1-(4-fluorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5129745.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5129758.png)

![2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B5129773.png)




![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)

![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)